molecular formula C17H13ClN2S B2374168 4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine CAS No. 343373-70-6

4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine

Cat. No. B2374168
CAS RN: 343373-70-6
M. Wt: 312.82
InChI Key: MSFLKOLJQYSVOF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Specific chemical reactions involving 4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine are not mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine are not fully detailed in the sources I found .

Scientific Research Applications

Cytotoxic Activity

The novel derivatives of 4-thiopyrimidine, including those related to 4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine, have been studied for their cytotoxic activity against various cancer cell lines. These derivatives have shown varying degrees of cytotoxicity, offering insights into the potential therapeutic applications of these compounds in cancer treatment (Stolarczyk et al., 2018).

Antimicrobial Activity

Research has demonstrated that derivatives of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone, closely related to the chemical structure , exhibit strong antimicrobial properties. The introduction of substituents like methyl or chlorine, as found in 4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine, significantly enhances these biological activities (Korona-Głowniak et al., 2021).

Antiviral Activity

In the field of antiviral research, compounds structurally similar to 4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine have been studied. For instance, 6-hydroxypyrimidines substituted with various groups including methylsulfanyl, a component of the chemical in focus, showed potential in inhibiting the replication of various viruses such as herpes simplex and HIV (Holý et al., 2002).

Nonlinear Optical Properties

Studies have explored the nonlinear optical (NLO) properties of thiopyrimidine derivatives, which are structurally related to 4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine. These compounds exhibit significant NLO characteristics, suggesting potential applications in optoelectronics and related high-tech fields (Hussain et al., 2020).

Mechanism of Action

The mechanism of action of 4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine is not specified in the sources I found .

Safety and Hazards

Specific safety and hazard information for 4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine is not provided in the sources I found .

properties

IUPAC Name

4-chloro-6-(4-methylphenyl)sulfanyl-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2S/c1-12-7-9-14(10-8-12)21-16-11-15(18)19-17(20-16)13-5-3-2-4-6-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFLKOLJQYSVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC(=NC(=N2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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